molecular formula C33H21NO6 B15342499 6,6',6''-Nitrilotris(2-naphthoic acid)

6,6',6''-Nitrilotris(2-naphthoic acid)

Cat. No.: B15342499
M. Wt: 527.5 g/mol
InChI Key: KMOBUNLHXZTQGA-UHFFFAOYSA-N
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Description

6,6',6''-Nitrilotris(2-naphthoic acid) is a complex organic compound with the molecular formula C33H21NO6 and a molecular weight of 527.52 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process involving the reaction of 2-naphthoic acid with nitrilotriacetic acid under specific conditions. The reaction typically requires the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 6,6',6''-Nitrilotris(2-naphthoic acid) involves large-scale chemical reactors and controlled environments to ensure the purity and consistency of the compound. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6,6',6''-Nitrilotris(2-naphthoic acid) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6,6',6''-Nitrilotris(2-naphthoic acid) is used as a ligand in coordination chemistry to form complexes with various metal ions

Biology: The compound has been investigated for its biological activity, including its potential use as a chelating agent to bind metal ions in biological systems. This property makes it useful in studying metalloproteins and metal ion transport.

Medicine: In medicine, 6,6',6''-Nitrilotris(2-naphthoic acid) is explored for its therapeutic potential, particularly in the treatment of metal poisoning and as a component in drug delivery systems.

Industry: In industry, the compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism by which 6,6',6''-Nitrilotris(2-naphthoic acid) exerts its effects involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its multiple carboxylate and amine groups, which can influence various biological and chemical processes.

Molecular Targets and Pathways: The primary molecular targets of the compound are metal ions, and the pathways involved include metal ion transport, binding, and catalysis.

Comparison with Similar Compounds

  • Nitrilotriacetic acid (NTA): Similar in structure but lacks the naphthoic acid moiety.

  • EDTA (Ethylenediaminetetraacetic acid): Another chelating agent with a different structure and higher stability constants.

  • DTPA (Diethylenetriaminepentaacetic acid): Similar chelating properties but with a different molecular structure.

Properties

Molecular Formula

C33H21NO6

Molecular Weight

527.5 g/mol

IUPAC Name

6-[bis(6-carboxynaphthalen-2-yl)amino]naphthalene-2-carboxylic acid

InChI

InChI=1S/C33H21NO6/c35-31(36)25-4-1-22-16-28(10-7-19(22)13-25)34(29-11-8-20-14-26(32(37)38)5-2-23(20)17-29)30-12-9-21-15-27(33(39)40)6-3-24(21)18-30/h1-18H,(H,35,36)(H,37,38)(H,39,40)

InChI Key

KMOBUNLHXZTQGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N(C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)C=C1C(=O)O

Origin of Product

United States

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